Product packaging for 5-Chloro-4-methoxy-2-phenylpyrimidine(Cat. No.:CAS No. 901311-79-3)

5-Chloro-4-methoxy-2-phenylpyrimidine

Cat. No.: B3300452
CAS No.: 901311-79-3
M. Wt: 220.65 g/mol
InChI Key: HCARWKTUTSXQGA-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-2-phenylpyrimidine (CAS 901311-79-3) is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.66 . This pyrimidine derivative is characterized by its chloro and methoxy functional groups, making it a potential building block in organic synthesis and medicinal chemistry research. Pyrimidines with similar 2,4,5-trisubstituted patterns are of significant interest in pharmaceutical research for their biological activity. Specifically, recent studies identify novel 2,4,5-trisubstituted pyrimidines as potent inhibitors of essential plasmodial kinases, PfGSK3 and PfPK6, which are novel drug targets for antimalarial therapy . These inhibitors were discovered through structure-activity relationship studies, demonstrating that the pyrimidine core is a valuable scaffold for developing therapeutics against drug-resistant malaria . Researchers can utilize this compound as a key synthetic intermediate to explore such structure-activity relationships and develop novel bioactive molecules. This product is intended for research purposes as a chemical reference standard or synthetic precursor. It is supplied with a minimum purity of 95% and should be stored sealed in a dry environment at 2-8°C to maintain stability . Handling Precautions: Refer to the Safety Data Sheet (SDS) before use. This product is for research use only and is not intended for diagnostic or therapeutic use. It must not be used in humans, animals, or as a food additive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2O B3300452 5-Chloro-4-methoxy-2-phenylpyrimidine CAS No. 901311-79-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-methoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-11-9(12)7-13-10(14-11)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCARWKTUTSXQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Derivatization of 5 Chloro 4 Methoxy 2 Phenylpyrimidine

Established Synthetic Routes for Pyrimidine (B1678525) Core Structures

The construction of the pyrimidine ring, a key component of nucleic acids and numerous bioactive compounds, can be achieved through various synthetic methodologies. researchgate.net A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. This fundamental reaction, known as the Pinner synthesis, and its variations form the basis for creating a wide array of substituted pyrimidines.

The annulation to form the pyrimidine ring is typically achieved under basic or acidic conditions, depending on the specific precursors. The choice of reagents is critical for driving the reaction towards high yields and purity.

Base-Catalyzed Condensation: Strong bases like sodium ethoxide, sodium methoxide (B1231860), or potassium carbonate are frequently employed to deprotonate the 1,3-dicarbonyl compound, facilitating its reaction with the amidine. prepchem.com The reaction is often carried out in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727), and may require heating under reflux to ensure completion. nih.gov

Acid-Catalyzed Cyclization: In some instances, particularly with less reactive precursors, acid catalysts may be utilized to promote the cyclization and dehydration steps.

Coupling Reagents: For the synthesis of more complex pyrimidine derivatives, modern coupling reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-diisopropylethylamine) can be used to facilitate amide bond formation, which can be a key step in building up the pyrimidine precursor. nih.gov

A deconstruction-reconstruction strategy offers an alternative approach to pyrimidine diversification. This method involves converting a pyrimidine into an N-arylpyrimidinium salt, which is then cleaved to a three-carbon iminoenamine building block. This intermediate can then be used in various heterocycle-forming reactions to generate diverse pyrimidine analogues. nih.gov

Reaction Type Typical Reagents Solvent Conditions
Pinner SynthesisSodium ethoxide, Sodium methoxide, Potassium carbonateEthanol, MethanolReflux
Amide CouplingPyBOP, DIEADMF (anhydrous)Room Temperature
Deconstruction-ReconstructionN-chlorosuccinimide (NCS), Trifluoroacetic acid (TFA)Dichloromethane (B109758)70 °C

The synthesis of the pyrimidine core relies on the careful selection and transformation of precursor compounds.

1,3-Dicarbonyl Compounds: These are classic precursors for pyrimidine synthesis. Examples include β-ketoesters, malonic esters, and diketones. The nature of the substituents on the dicarbonyl compound determines the substitution pattern at the C4, C5, and C6 positions of the final pyrimidine ring.

Amidines: The choice of amidine determines the substituent at the C2 position of the pyrimidine. For the synthesis of 2-phenylpyrimidines, benzamidine (B55565) is the key precursor.

Transformations of Precursors: Precursors often require multi-step synthesis to introduce the desired functionalities. For instance, the synthesis of intermediates can involve reactions like the Delepine reaction to form amino derivatives from bromoacetophenones, followed by protection of the amino group (e.g., with Boc anhydride) and subsequent condensation reactions. nih.gov Halogenated pyrimidines, such as 2,5-dichloropyrimidine, can serve as versatile starting materials for introducing various substituents via nucleophilic substitution reactions. chemicalbook.com For example, treatment with sodium methoxide can selectively replace a chlorine atom with a methoxy (B1213986) group. chemicalbook.com

Precursor Class Example Resulting Pyrimidine Substituent
1,3-Dicarbonyl CompoundDiethyl malonateHydroxyl or other groups at C4/C6
AmidineBenzamidinePhenyl group at C2
Halogenated Pyrimidine2,5-DichloropyrimidineStarting point for substitution

Targeted Synthesis of 5-Chloro-4-methoxy-2-phenylpyrimidine

The specific synthesis of this compound requires a strategic sequence of reactions to introduce the desired substituents at the correct positions of the pyrimidine ring.

A plausible synthetic route to this compound can be conceptualized starting from a readily available pyrimidine precursor. A common starting material for such syntheses is a di-halogenated pyrimidine.

One potential pathway involves starting with 2,4,5-trichloropyrimidine (B44654). Selective nucleophilic substitution can then be employed to introduce the methoxy group.

Selective Methoxylation: Reacting 2,4,5-trichloropyrimidine with one equivalent of sodium methoxide in methanol at a controlled temperature would likely lead to the substitution of the chlorine atom at the more reactive C4 position, yielding 5-chloro-4-methoxy-2-chloropyrimidine.

Phenyl Group Introduction: The remaining chlorine at the C2 position can then be substituted with a phenyl group using a Suzuki or Stille coupling reaction. For a Suzuki coupling, the reaction would involve phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. nih.gov

An alternative approach could start from 2-phenyl-4,5-dichloropyrimidine, followed by selective methoxylation at the C4 position.

Optimizing the synthesis of this compound involves careful control of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.

Temperature Control: In nucleophilic substitution reactions on polychlorinated pyrimidines, temperature is a critical parameter to control selectivity. Lower temperatures generally favor substitution at the most reactive position.

Stoichiometry of Reagents: Precise control over the stoichiometry of the nucleophile (e.g., sodium methoxide) is essential to prevent multiple substitutions.

Catalyst and Ligand Selection: In cross-coupling reactions, the choice of the palladium catalyst and the corresponding ligand can significantly impact the reaction efficiency and yield.

Purification Techniques: Purification of the final product and intermediates is crucial. Techniques such as column chromatography on silica (B1680970) gel or recrystallization are commonly employed to achieve high purity. researchgate.net The purity can be assessed by analytical methods like High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic techniques such as NMR and mass spectrometry. researchgate.net

Parameter Optimization Strategy
Reaction Temperature Gradual increase to control selectivity of substitution.
Reagent Stoichiometry Use of 1.0-1.2 equivalents of the limiting reagent.
Catalyst Loading Typically 1-5 mol% for palladium-catalyzed cross-coupling.
Purification Flash column chromatography followed by recrystallization.

Derivatization Strategies and Modifications of this compound Analogues

This compound is a versatile scaffold for the synthesis of a wide range of analogues with potentially interesting biological activities. The chloro and methoxy groups offer handles for further chemical modifications.

Nucleophilic Aromatic Substitution: The chlorine atom at the C5 position can be displaced by various nucleophiles. For instance, reaction with amines can introduce substituted amino groups, while reaction with thiols can lead to the formation of thioethers.

Demethylation and Further Alkylation: The methoxy group at the C4 position can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 4-hydroxypyrimidine. This hydroxyl group can then be re-alkylated with different alkyl halides to introduce a variety of ether linkages.

Modification of the Phenyl Ring: The phenyl group at the C2 position can be functionalized through electrophilic aromatic substitution reactions, such as nitration or halogenation, provided the pyrimidine ring is sufficiently deactivated to prevent side reactions. Alternatively, starting with a substituted benzamidine in the initial synthesis allows for the direct introduction of various substituents on the phenyl ring.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship (SAR) of 2-phenylpyrimidine-based compounds, which is a fundamental aspect of drug discovery and development. nih.gov

Position Functional Group Derivatization Reaction Potential New Functional Group
C5ChloroNucleophilic Substitution with R-NH₂Amino (R-NH-)
C4MethoxyDemethylation (BBr₃) followed by Alkylation (R-X)O-Alkyl (O-R)
C2-PhenylHydrogenElectrophilic Aromatic Substitution (e.g., Nitration)Nitro (NO₂)

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heteroaromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its chemical functionalization. In the case of this compound, the chlorine atom at the C5 position serves as a leaving group that can be displaced by various nucleophiles. The general mechanism for this transformation is typically a two-step addition-elimination process. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride ion.

The reactivity of halogenated pyrimidines in SNAr reactions is well-documented. For instance, studies on analogous 4-chloropyrimidine (B154816) systems demonstrate that the chlorine atom can be readily substituted by a variety of nucleophiles. Research on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has shown successful substitution reactions with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide, yielding the corresponding 4-substituted products. researchgate.net This suggests that the C5-chloro group in this compound would be similarly reactive towards amine, alkoxide, and thiolate nucleophiles.

Furthermore, investigations into other halogenated pyrimidines, like 5-chloro-2,4,6-trifluoropyrimidine, confirm the viability of using amine nucleophiles for substitution, although regioselectivity can be an issue in polysubstituted systems. researchgate.netnih.gov The reactions are often carried out in a suitable solvent, sometimes with the application of heat to facilitate the substitution, especially when dealing with less reactive nucleophiles. nih.gov The presence of the electron-donating methoxy group at C4 and the phenyl group at C2 in the target molecule will modulate the reactivity of the C5 position, but the fundamental principle of nucleophilic substitution remains a key strategy for derivatization.

Table 1: Examples of Nucleophilic Substitution on Analogous Chloropyrimidines
Starting MaterialNucleophileProductReference
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateDimethylamineEthyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate researchgate.net
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium PhenoxideEthyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate researchgate.net
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium ThiophenoxideEthyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylate researchgate.net
5-Chloro-2,4,6-trifluoropyrimidinePrimary/Secondary Amines4-Amino-5-chloro-2,6-difluoropyrimidine derivatives researchgate.netnih.gov

Chemical Modifications at the Methoxy and Phenyl Substituents

Beyond substitution at the pyrimidine core, the methoxy and phenyl substituents offer additional sites for chemical modification, allowing for the fine-tuning of the molecule's properties.

The methoxy group at the C4 position is a key functional handle. One common modification for methoxy groups on heteroaromatic rings is O-demethylation to yield the corresponding hydroxypyrimidine or pyrimidinone tautomer. This transformation can be achieved using various reagents, such as strong acids or Lewis acids. Studies on related methoxy-aromatic compounds, including methoxyflavones and other methoxylated heterocycles, show that O-demethylation is a feasible reaction, often catalyzed by enzymes like cytochrome P450 in biological systems. nih.govnih.gov Additionally, thermal rearrangement of methoxypyrimidines has been reported to yield N-methyl-oxopyrimidines, representing another pathway for modification. rsc.org

The phenyl group at the C2 position provides a scaffold for derivatization through electrophilic aromatic substitution . The phenyl ring, while part of the larger molecule, can undergo reactions typical of benzene (B151609) derivatives, such as nitration, halogenation, or Friedel-Crafts reactions, provided the conditions are compatible with the pyrimidine core. lumenlearning.comlibretexts.org The phenyl group is generally considered an inductively withdrawing group but can act as a resonance donor, and its substituents can influence the electronic properties of the entire molecule. wikipedia.org Functionalization of the phenyl ring is often accomplished by using a substituted phenyl precursor during the initial synthesis of the pyrimidine ring. For example, variously substituted 2-phenylpyrimidine (B3000279) derivatives have been created by starting with the appropriately substituted benzaldehyde (B42025) or related precursor. nih.gov This approach allows for the introduction of a wide array of functional groups onto the phenyl ring, thereby systematically altering the molecule's steric and electronic profile. nih.govrsc.org

Exploration of Structural Analogues and Homologues

The structural framework of this compound has served as a template for the design and synthesis of numerous analogues and homologues. These related compounds are often explored to establish structure-activity relationships in medicinal chemistry or to develop new materials with specific properties.

Analogues have been synthesized by modifying each of the three key components: the pyrimidine core, the C2-phenyl group, and the substituents at C4 and C5.

Modification of the Pyrimidine Core and Substituents: Analogues have been reported where the chlorine at C5 is replaced by other halogens, such as fluorine, or is absent altogether. For example, 4-Chloro-5-fluoro-2-methoxypyrimidine is a known compound. nih.gov The simple analogue 5-chloro-2-methoxy-pyrimidine, which lacks the C2-phenyl group, can be synthesized from 2,5-Dichloropyrimidine. lumenlearning.com

Modification at the C2-Position: The phenyl group at C2 can be replaced with other aromatic or heteroaromatic rings. Furthermore, the connectivity can be altered, as seen in analogues where a phenylthio group replaces the phenyl group, such as in 5-chloro-2-(4-methoxyphenylthio)pyrimidine. nih.gov

Fused Ring Systems: More complex analogues involve fusing the pyrimidine ring with other heterocyclic systems. While not direct analogues, compounds like 2-methyl-4-morpholinoimidazo[1,5-a]pyrimidine-8-carbonitrile share the substituted pyrimidine motif and undergo similar nucleophilic substitution reactions. nih.gov

The synthesis of libraries of 2-phenylpyrimidine derivatives has been a strategy in the search for new antifungal agents, highlighting the importance of this structural class. nih.gov These studies systematically vary the substituents on the phenyl ring and other parts of the molecule to optimize biological activity.

Table 2: Selected Structural Analogues of this compound
Compound NameKey Structural DifferenceReference
5-chloro-2-(4-methoxyphenylthio)pyrimidineC2-phenyl replaced by C2-(4-methoxyphenylthio) nih.gov
4-Chloro-5-fluoro-2-methoxypyrimidineC5-Cl replaced by C5-F; C2-phenyl absent nih.gov
5-chloro-2-methoxy-pyrimidineC2-phenyl group absent lumenlearning.com
2,4,6-trichloropyrimidineMethoxy and phenyl groups absent; additional Cl at C6 nih.gov
2-phenylpyrimidineChloro and methoxy groups absent nih.gov
5-Methoxy-2-[[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazoleDifferent core structure (benzimidazole) with related substituents nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 5 Chloro 4 Methoxy 2 Phenylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers insights into the number, environment, and neighboring relationships of protons within a molecule. For 5-Chloro-4-methoxy-2-phenylpyrimidine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the methoxy (B1213986) group, and the phenyl substituent.

The pyrimidine ring possesses a single proton at the C6 position. Due to the electron-withdrawing nature of the adjacent nitrogen atoms and the chlorine atom at C5, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield region of the spectrum. The methoxy group (-OCH₃) protons will present as a sharp singlet, with a chemical shift characteristic of ethers. The protons of the phenyl group will give rise to a more complex set of signals in the aromatic region of the spectrum. These protons are typically observed as multiplets due to spin-spin coupling between adjacent protons. The specific pattern and chemical shifts of these aromatic protons can provide information about the electronic effects of the pyrimidine ring on the phenyl substituent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6 (Pyrimidine ring)8.5 - 8.8s (singlet)N/A
H-2', H-6' (Phenyl ring)8.3 - 8.5m (multiplet)-
H-3', H-4', H-5' (Phenyl ring)7.4 - 7.6m (multiplet)-
-OCH₃ (Methoxy group)4.0 - 4.2s (singlet)N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms of the pyrimidine ring are expected to resonate at significantly different chemical shifts due to the varied effects of the nitrogen atoms, the chlorine substituent, and the methoxy group. The carbon bearing the chlorine atom (C5) will be influenced by its electronegativity, while the carbon attached to the methoxy group (C4) will be shielded. The phenyl ring carbons will appear in the aromatic region, with the ipso-carbon (C1') showing a distinct chemical shift. The carbon of the methoxy group will be found in the upfield region of the spectrum.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Pyrimidine ring)160 - 162
C4 (Pyrimidine ring)168 - 170
C5 (Pyrimidine ring)115 - 117
C6 (Pyrimidine ring)155 - 157
C1' (Phenyl ring)135 - 137
C2', C6' (Phenyl ring)128 - 130
C3', C5' (Phenyl ring)129 - 131
C4' (Phenyl ring)131 - 133
-OCH₃ (Methoxy group)54 - 56

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak [M]⁺ should be readily observable. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be seen, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. sapub.org

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule are expected to involve the loss of small, stable neutral molecules or radicals. Key predicted fragmentation patterns include the loss of a methyl radical (•CH₃) from the methoxy group, the loss of a chlorine radical (•Cl), and the cleavage of the bond between the pyrimidine and phenyl rings. For instance, mass spectral data for the related compound 5-Chloro-2-methoxypyrimidine shows a base peak at m/z 114, which could correspond to the loss of a methyl group and a subsequent rearrangement, and a significant peak at m/z 144 for the molecular ion. rsc.org General fragmentation patterns of aromatic compounds often show strong molecular ion peaks due to their stability. libretexts.org

m/zPredicted FragmentSignificance
220/222[M]⁺ (Molecular ion)Confirms molecular weight and presence of chlorine.
205/207[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
185[M - Cl]⁺Loss of a chlorine radical.
143[M - C₆H₅]⁺Loss of the phenyl group.
77[C₆H₅]⁺Phenyl cation.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The aromatic C-H stretching vibrations of the phenyl ring will appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine and phenyl rings will be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group will likely produce a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹. Studies on related halogenated pyrimidines have shown that the C-X stretching frequency is distinctly separated from other ring stretching frequencies. nih.gov

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H stretchAromatic (Phenyl and Pyrimidine rings)
2950 - 2850C-H stretchAliphatic (-OCH₃)
1600 - 1400C=C and C=N stretchAromatic rings
1275 - 1200Asymmetric C-O-C stretchAryl ether (-OCH₃)
1075 - 1020Symmetric C-O-C stretchAryl ether (-OCH₃)
800 - 600C-Cl stretchAryl halide

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups with large dipole moment changes, Raman is more sensitive to non-polar, symmetric vibrations.

In the Raman spectrum of this compound, the symmetric breathing vibrations of the phenyl and pyrimidine rings are expected to be prominent. The C=C and C=N stretching vibrations will also be visible. The C-Cl stretch may also be observed. Often, theoretical calculations using methods like Density Functional Theory (DFT) are employed to aid in the assignment of Raman bands, as has been done for similar pyrimidine structures. nih.gov

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H stretchAromatic (Phenyl and Pyrimidine rings)
1610 - 1590Ring breathingPhenyl ring
1580 - 1550Ring stretchingPyrimidine ring
1000 - 980Symmetric ring breathingPhenyl ring
800 - 600C-Cl stretchAryl halide

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly its chromophores—the parts of the molecule that absorb light.

In this compound, the primary chromophores are the phenyl ring and the pyrimidine ring system. These aromatic systems contain delocalized π-electrons, which can undergo π → π* transitions upon absorption of UV radiation. The presence of substituents like the chloro and methoxy groups can influence the energy of these transitions and thus the position of the absorption maxima (λmax). For instance, related phenylpyrimidine complexes are known to have absorption bands, with a methoxy-substituted analogue showing a band at 427 nm. researchgate.net Similarly, other complex pyrimidine derivatives exhibit absorption in the 200–500 nm range. mdpi.com

The UV-Vis spectrum of this compound, typically measured in a solvent like dichloromethane (B109758) or ethanol (B145695), would be expected to show characteristic absorption bands corresponding to the electronic transitions within its aromatic rings. The intensity of the absorption is related to the concentration of the compound in the solution, following the Beer-Lambert law, and is expressed as the molar absorptivity (ε), a unique constant for the compound at a specific wavelength.

Table 1: Expected UV-Vis Absorption Data for Aromatic Chromophores
Chromophore SystemTypical Electronic TransitionExpected Absorption Range (λmax)Reference Context
Phenylpyrimidineπ → π~427 nmObserved in a related methoxy-substituted phenylpyrimidine complex. researchgate.net
Substituted Pyrimidineπ → π / n → π*200 - 500 nmGeneral range for highly conjugated pyrimidine structures. mdpi.com

X-ray Crystallography for Solid-State Structure and Conformation Analysis

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model. This would confirm the planar geometry of the pyrimidine ring and the spatial orientation of the phenyl, chloro, and methoxy substituents relative to the core. For instance, it would determine the dihedral angle between the phenyl ring and the pyrimidine ring, a key conformational feature.

While specific crystallographic data for this compound is not publicly available in the cited literature, the analysis of a related copper complex demonstrates the power of this technique to define coordination environments and bond lengths with high precision. researchgate.net If a suitable single crystal of the title compound were grown, this method would provide the most complete picture of its solid-state structure.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying components of a mixture. For this compound, both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are crucial.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective qualitative technique used primarily to monitor the progress of a chemical reaction. materialsciencejournal.org By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), one can visualize the disappearance of reactants and the appearance of the product. The retention factor (Rf) value of the product spot under specific eluent conditions is a useful characteristic.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for the quantitative assessment of purity. Reversed-phase HPLC (RP-HPLC) is commonly employed for compounds of this nature. In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase. The purity of this compound can be determined with high accuracy, often greater than 99%. researchgate.net A photodiode array (PDA) or UV detector is typically used to detect the compound as it elutes from the column, and the purity is calculated from the relative area of the product peak in the chromatogram. The use of Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for characterization. nih.gov

Table 2: Typical RP-HPLC Conditions for Purity Analysis of Related Aromatic Compounds
ParameterDescriptionSource Reference
SystemAnalytic Reversed-Phase HPLC (RP-HPLC) researchgate.net
ColumnC18 Stationary Phase (e.g., Phenomenex Kinetex 5u C18 100A) researchgate.net
Mobile PhaseA gradient of an organic solvent (e.g., Methanol (B129727) or Acetonitrile) with 0.1% Formic Acid in water. researchgate.net
DetectionPhoto Diode Array (PDA) or UV Detector researchgate.net
PurposeDetermine chemical purity and monitor reaction completion. materialsciencejournal.orgresearchgate.net

Computational Chemistry and in Silico Investigations of 5 Chloro 4 Methoxy 2 Phenylpyrimidine

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov By applying DFT, various properties of 5-Chloro-4-methoxy-2-phenylpyrimidine can be elucidated. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a robust framework for these predictions. nih.gov

Geometry optimization is a fundamental computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—the configuration with the minimum energy. researchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its structure. The optimization process iteratively adjusts the atomic coordinates until the lowest energy state is found, revealing the molecule's most probable conformation.

The predicted structure would feature a pyrimidine (B1678525) ring substituted with a chlorine atom at position 5, a methoxy (B1213986) group at position 4, and a phenyl group at position 2. DFT calculations can precisely predict the planarity of the rings and the orientation of the substituent groups. These structural parameters are vital as they directly influence the molecule's physical and chemical properties.

Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP

ParameterBond/AnglePredicted Value
Bond Lengths C2-N11.34 Å
N1-C61.33 Å
C6-C51.40 Å
C5-C41.39 Å
C4-N31.32 Å
N3-C21.35 Å
C5-Cl1.74 Å
C4-O1.36 Å
O-CH₃1.43 Å
C2-C(phenyl)1.48 Å
Bond Angles N1-C2-N3127.0°
C4-N3-C2115.5°
C5-C4-N3123.0°
C6-C5-C4117.5°
N1-C6-C5122.0°
C2-N1-C6115.0°
Dihedral Angle N3-C2-C(phenyl)-C(phenyl)25.0°

Note: The values in this table are representative examples based on DFT calculations for similar pyrimidine structures and are intended for illustrative purposes.

The electronic character of a molecule is described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to be excited. nih.gov DFT calculations can accurately predict the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and methoxy-substituted pyrimidine ring, while the LUMO would likely be distributed across the pyrimidine ring system. This analysis helps in understanding the charge transfer interactions that can occur within the molecule. nih.govnih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

ParameterDescriptionPredicted Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.85
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.98
Energy Gap (ΔE) E(LUMO) - E(HOMO)4.87

Note: These values are illustrative, derived from typical DFT results for analogous aromatic heterocyclic compounds. nih.govmaterialsciencejournal.org

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. memphis.edu By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as bond stretching, bending, and torsional modes. nih.govnih.gov

For this compound, DFT calculations can identify characteristic frequencies for the C-Cl stretch, the C-O-C stretches of the methoxy group, the C=N and C=C stretching modes within the pyrimidine and phenyl rings, and the various C-H bending modes. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. This correlation provides a detailed confirmation of the molecule's structure and functional groups. nih.gov

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch Phenyl Ring3100 - 3050
Aliphatic C-H Stretch Methoxy Group2980 - 2940
C=N/C=C Stretch Pyrimidine & Phenyl Rings1600 - 1450
C-O-C Asymmetric Stretch Methoxy Group1250 - 1200
C-O-C Symmetric Stretch Methoxy Group1050 - 1000
C-Cl Stretch Chloro Group750 - 700

Note: These are representative frequency ranges based on DFT calculations for substituted pyrimidines and are meant to be illustrative. nih.govnih.gov

Understanding the distribution of electronic charge within a molecule is key to predicting its reactivity. DFT calculations can determine the charge distribution through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.govnih.gov These methods assign partial charges to each atom, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge landscape. nih.gov For this compound, the electronegative nitrogen and chlorine atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms are typically regions of positive potential.

Table 4: Predicted Reactivity Descriptors

DescriptorFormulaPredicted Value
Ionization Potential (I) -E(HOMO)6.85 eV
Electron Affinity (A) -E(LUMO)1.98 eV
Electronegativity (χ) (I + A) / 24.42 eV
Chemical Hardness (η) (I - A) / 22.44 eV
Electrophilicity Index (ω) χ² / (2η)4.01 eV

Note: The values are calculated based on the illustrative HOMO/LUMO energies in Table 2 and are representative of similar compounds. nih.gov

Molecular Docking Studies and Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule, typically a larger receptor like a protein. jbcpm.comnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking can be employed to explore its potential as an inhibitor for various biological targets. Pyrimidine derivatives are known to target a wide range of proteins, including kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are often implicated in cancer. nih.gov

The docking process involves preparing the 3D structures of the ligand (this compound) and the target protein. A docking algorithm then samples numerous possible binding poses of the ligand within the protein's active site and scores them based on a scoring function, which estimates the binding free energy (binding affinity). nih.gov The results predict the most stable binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the protein. chemrevlett.com

Table 5: Illustrative Molecular Docking Results with a Kinase Target (e.g., EGFR)

ParameterDescriptionValue
Binding Affinity Estimated free energy of binding-8.5 kcal/mol
Hydrogen Bonds Key H-bond interactions with amino acid residuesMet793, Thr790
Hydrophobic Interactions Residues involved in hydrophobic contactsLeu718, Val726, Ala743, Leu844
Predicted Inhibition Constant (Ki) Calculated from binding affinity~150 nM

Note: This data is hypothetical and serves as an example of typical docking results for a pyrimidine-based kinase inhibitor. The specific residues and values would depend on the actual protein target. nih.govchemrevlett.com

Elucidation of Potential Mechanisms of Action at the Molecular Level

Molecular docking simulations are a powerful tool for predicting the binding orientation and affinity of a small molecule to the active site of a target protein. For the 2-phenylpyrimidine (B3000279) scaffold, these studies have been instrumental in elucidating potential mechanisms of action against a variety of biological targets, primarily in the context of anticancer and antifungal drug discovery.

Research on 2-phenylpyrimidine derivatives has revealed their potential to inhibit various enzymes through specific molecular interactions. For instance, molecular docking has shown that these compounds can bind to the active site of telomerase reverse transcriptase (TERT), a key enzyme in cancer cell immortality. The interactions typically involve hydrogen bonds and hydrophobic interactions with the protein's active site residues. nih.gov Similarly, derivatives of phenylpyrimidine have been investigated as inhibitors of Janus kinase 3 (JAK3), a crucial enzyme in signaling pathways related to inflammatory diseases. These inhibitors are noted to form covalent bonds with specific residues like Cys909, leading to potent inhibition. researchgate.net

In the realm of antifungal agents, 2-phenylpyrimidine derivatives have been designed to target lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Docking studies have helped optimize these derivatives by identifying and mitigating steric clashes with amino acid residues such as Pro230 and Met508 in the CYP51 active site. nih.gov Other research has focused on VEGFR2/KDR kinase, where phenylpyrimidine-carboxamide derivatives, as Sorafenib analogs, have shown inhibitory activity. Docking studies indicated that the orientation and interactions within the kinase domain are crucial for their antitumor effects. nih.gov

The common theme across these studies is the ability of the phenylpyrimidine core to anchor the molecule within the enzyme's active site, while its various substituents form critical interactions that determine potency and selectivity. For this compound, it can be hypothesized that the phenyl group, methoxy group, and chlorine atom would play distinct roles in target binding. The phenyl ring could engage in hydrophobic or π-stacking interactions, the methoxy group could act as a hydrogen bond acceptor, and the chlorine atom could form halogen bonds or other hydrophobic interactions.

Table 1: Summary of Molecular Docking Studies on 2-Phenylpyrimidine Analogs
Target ProteinDerivative ClassKey Interacting Residues (Example)Observed Interaction TypesPotential Therapeutic AreaReference
CYP512-Phenylpyrimidine derivativesPro230, Met508Steric hindrance, hydrophobic interactionsAntifungal nih.gov
Telomerase Reverse Transcriptase (TERT)2-Phenylpyrimidine coumarinsNot specifiedHydrogen bonding, hydrophobic interactionsAnticancer nih.gov
Janus Kinase 3 (JAK3)Phenylpyrimidine derivativesCys909Covalent bondingAnti-inflammatory (Rheumatoid Arthritis) researchgate.net
VEGFR2/KDRPhenylpyrimidine-carboxamidesNot specifiedHydrogen bonding, hydrophobic interactionsAnticancer nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to correlate a compound's chemical structure with its biological activity. These models are invaluable for designing new, more potent molecules and for screening virtual libraries to identify promising new leads.

Studies on phenylpyrimidine analogs have successfully employed these methods. For example, a 3D-QSAR study on phenylpyrimidine derivatives as JAK3 inhibitors yielded statistically significant models with high correlation coefficients. researchgate.net An atom-based model showed a squared correlation coefficient (R²) of 0.95 and a cross-validated correlation coefficient (Q²) of 0.67, while a field-based model gave an R² of 0.93 and a Q² of 0.76. researchgate.net Such models help in predicting the biological activity of newly designed compounds. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For a series of phenylpyrimidine derivatives targeting JAK3, a five-point pharmacophore hypothesis (DHRRR_1) was developed. researchgate.net This model highlighted the necessity of a hydrogen bond donor, a hydrophobic group, and three aromatic ring features for effective binding. researchgate.net The validity of this pharmacophore model was confirmed by its ability to distinguish between active and inactive compounds. researchgate.net

Table 2: Pharmacophore and QSAR Model Features for Phenylpyrimidine Analogs
MethodologyTargetKey Pharmacophore FeaturesQSAR Model StatisticsSignificanceReference
3D-QSAR & Pharmacophore ModelingJAK31 Hydrogen Bond Donor, 1 Hydrophobic Group, 3 Aromatic RingsAtom-based: R²=0.95, Q²=0.67; Field-based: R²=0.93, Q²=0.76Predicts biological activity and identifies key structural requirements for JAK3 inhibition. researchgate.net

In Vitro Biological Activity Spectrum and Mechanistic Investigations of 5 Chloro 4 Methoxy 2 Phenylpyrimidine

Evaluation of Anticancer Activity on Cell Lines

Cytotoxicity and Antiproliferative Effects in Human Cancer Cell Lines (e.g., A549, HeLa, K562, MCF-7, HCT116)

The chemical scaffold of 5-Chloro-4-methoxy-2-phenylpyrimidine is a component of various derivatives that have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. These compounds have been investigated for their potential to inhibit the growth of cancers such as lung, cervical, leukemia, breast, and colon cancer.

For instance, a series of novel 2-phenylpyrimidine (B3000279) derivatives were synthesized and evaluated for their anti-tumor activity against HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines. Some of these compounds showed varying levels of cytotoxic activity. bohrium.com In another study, newly synthesized phenyl pyrimidine (B1678525) compounds, prepared via Biginelli condensation and converted into nano compounds, were tested on MCF-7 breast cancer cell lines, demonstrating their cytotoxic potential. troindia.in

Further research into pyrimidine derivatives has shown their broad-spectrum anticancer capabilities. For example, certain 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were evaluated for their in vitro anticancer activity against the A549 non-small cell lung cancer cell line and the HCT-116 colon cancer cell line. nih.gov One derivative, in particular, emerged as a highly active congener against both cell lines, with IC₅₀ values comparable to the standard drug Doxorubicin. nih.gov

The antiproliferative activity of various other pyrimidine derivatives has been documented. A series of sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold were evaluated against MCF7 (breast), HEPG2 (liver), HCT116 (colon), and PaCa2 (pancreatic) cell lines. ekb.eg Specific derivatives were identified as the most active molecules against HEPG2, MCF7, and PaCa2 cell lines. ekb.eg Additionally, plastoquinone (B1678516) analogues have shown notable cytotoxicity toward HCT-116 and MCF-7 cells. nih.gov

The following interactive table summarizes the cytotoxic activity of various pyrimidine derivatives against different human cancer cell lines, represented by their IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Cytotoxicity of Pyrimidine Derivatives in Human Cancer Cell Lines

Cell Line Derivative Type IC₅₀ (µM) Reference
A549 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (compound 5l) 3.22 ± 0.2 nih.gov
HCT-116 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (compound 5l) 2.71 ± 0.16 nih.gov
HEPG2 Sulfonyl-α-L-amino acid derivative (compound 5) 51.9 µg/ml ekb.eg
MCF-7 Sulfonyl-α-L-amino acid derivative (compound 14) 54.2 µg/ml ekb.eg
PaCa2 Sulfonyl-α-L-amino acid derivative (compound 18) 59.7 µg/ml ekb.eg
HCT-116 Plastoquinone analogue (AQ-12) 5.11 ± 2.14 nih.gov

Investigation of Cell Cycle Modulation (e.g., G2/M arrest)

A significant mechanism through which pyrimidine derivatives exert their anticancer effects is by modulating the cell cycle, often leading to arrest at the G2/M phase. This prevents cancer cells from undergoing mitosis, thereby inhibiting their proliferation.

For example, a study on 2,3-arylpyridylindole derivatives in A549 lung cancer cells revealed a biphasic cell cycle arrest. At a lower concentration, the compounds induced G0/G1 arrest, while at a higher concentration, they arrested the cell cycle at the G2/M phase. Similarly, fenbendazole, which contains a pyrimidine-like structure, was found to induce G2/M arrest in canine melanoma cells. escholarship.org

Other studies have also highlighted the G2/M arrest capabilities of related compounds. 5-Methoxyflavanone was shown to induce cell cycle arrest at the G2/M phase in HCT116 human colon cancer cells. Furthermore, a chalcone (B49325) derivative was found to suppress cell viability and induce cell cycle arrest at the G2/M phase in both sensitive and cisplatin-resistant ovarian cancer cell lines. nih.govmdpi.com This effect was associated with the generation of reactive oxygen species (ROS). nih.govmdpi.com

The ability of these compounds to halt the cell cycle at the G2/M checkpoint is a key aspect of their therapeutic potential, as it can selectively target the rapidly dividing nature of cancer cells.

Apoptosis Induction Pathways and Molecular Markers

In addition to cell cycle arrest, pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

Research has shown that these compounds can trigger apoptosis through various molecular pathways. For instance, certain 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives were found to elevate intracellular reactive oxygen species (ROS) production, leading to apoptosis in A375 melanoma cells. rsc.org One particular compound from this series induced both early and late-stage apoptosis. rsc.org

The activation of caspases, which are key executioner enzymes in apoptosis, is a common finding. A study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones demonstrated that the most potent compounds acted as caspase-3 activators, thereby inducing apoptosis. nih.gov These compounds also increased the levels of caspase-8 and the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Further evidence of apoptosis induction comes from studies on other related structures. Plastoquinone analogues were shown to augment apoptosis in both HCT-116 and MCF-7 cells. nih.gov Similarly, novel 5-ene-2-arylaminothiazol-4(5H)-ones were found to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, evidenced by reduced mitochondrial membrane potential and activation of caspases 7, 8, 9, and 10. mdpi.com

Enzyme Inhibition Studies in Cancer Pathways (e.g., PI3K/AKT axis, CDK2/9, Thymidylate Synthase, Dihydrofolate Reductase, Dipeptidyl Peptidase-IV, COX enzymes)

The anticancer properties of pyrimidine derivatives are frequently linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

One of the key pathways targeted is the PI3K/AKT signaling pathway, which is often dysregulated in cancer. Phytol, a natural compound, has been shown to inhibit the proliferation and migration of A549 non-small cell lung cancer cells by inhibiting the PI3K-Akt signaling pathway. Chalcone derivatives have also been demonstrated to modulate the Akt signaling pathway in ovarian cancer cells. nih.govmdpi.com

Inhibition of cyclin-dependent kinases (CDKs) is another important mechanism. Although direct inhibition by this compound is not specified, the G2/M arrest observed with many pyrimidine derivatives is often a result of CDK inhibition.

Furthermore, enzymes involved in detoxification and drug resistance, such as Glutathione S-transferase (GST), have been investigated. Certain pyrimidine derivatives have been shown to strongly inhibit the GST enzyme, which could potentially reverse chemotherapy resistance. journalagent.com Specifically, 4-amino-2-chloropyrimidine (B189420) exhibited a very effective inhibitory effect. journalagent.com

Other targeted enzymes include those in the pyrimidine synthesis pathway itself, such as Dihydrofolate Reductase (DHFR). Novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and shown to have potent inhibitory effects on PIM-1 kinase, a key enzyme in cancer cell survival. rsc.org

Assessment of Antimicrobial Activity in Microorganism Strains

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Enterococcus faecalis)

Derivatives of the pyrimidine scaffold have demonstrated notable antibacterial activity against a variety of both Gram-positive and Gram-negative bacteria.

Studies have shown that newly synthesized pyrimidine and pyrimidopyrimidine derivatives exhibit strong antimicrobial effects against Staphylococcus aureus, Bacillus subtilis (both Gram-positive), and Escherichia coli (Gram-negative). nih.gov Similarly, triazole substituted pyrimidine derivatives have shown higher antibacterial inhibition when compared to thiadiazole derivatives, with many compounds showing promising activity against ciprofloxacin-resistant strains. semanticscholar.org

The antibacterial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC). For instance, one study found that a particular pyrimidine derivative demonstrated strong antibacterial efficacy against S. aureus with a MIC of 16.26μg/ml, while another was potent against B. subtilis and E. coli with a MIC of 17.34μg/ml. researchgate.net

The bactericidal effects of compounds containing related chemical features have also been investigated against nosocomial pathogens. Chlorhexidine-based biocides, for example, were found to be more effective against Gram-positive S. aureus than Gram-negative bacteria like E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov Another pyrimidine derivative, 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazoline-4(3H)-on, exhibited antimicrobial activity against Klebsiella pneumoniae that was comparable to the antibiotic ceftriaxone. sibjcem.ru

The following interactive table provides a summary of the antibacterial activity of various pyrimidine derivatives.

Table 2: Antibacterial Activity of Pyrimidine Derivatives

Bacterial Strain Type Derivative Type Observation Reference
Staphylococcus aureus Gram-Positive Pyrimidine & Pyrimidopyrimidine Strong antimicrobial effect nih.gov
Bacillus subtilis Gram-Positive Pyrimidine & Pyrimidopyrimidine Strong antimicrobial effect nih.gov
Escherichia coli Gram-Negative Pyrimidine & Pyrimidopyrimidine Strong antimicrobial effect nih.gov
Staphylococcus aureus Gram-Positive Pyrimidine derivative (S1) MIC of 16.26μg/ml researchgate.net
Bacillus subtilis Gram-Positive Pyrimidine derivative (S7) MIC of 17.34μg/ml researchgate.net
Escherichia coli Gram-Negative Pyrimidine derivative (S7) MIC of 17.34μg/ml researchgate.net

Antifungal Efficacy Against Pathogenic Fungi (e.g., Fusarium oxysporum, Candida albicans, Aspergillus niger)

No studies were found that evaluated the antifungal activity of this compound against Fusarium oxysporum, Candida albicans, or Aspergillus niger.

Proposed Antimicrobial Mechanisms (e.g., nucleic acid synthesis disruption)

There is no available information detailing the proposed antimicrobial mechanisms of action for this compound, including any potential for nucleic acid synthesis disruption.

Other Relevant In Vitro Biological Evaluations (e.g., enzyme inhibition beyond cancer/antimicrobial, agrochemical potential)

No data is available concerning other in vitro biological evaluations of this compound, such as its enzyme inhibition properties outside of cancer and antimicrobial contexts or its potential for agrochemical applications.

Structure Activity Relationship Sar Studies of 5 Chloro 4 Methoxy 2 Phenylpyrimidine and Its Analogues

Impact of Substituent Variation on Biological Potency and Selectivity

The biological potency and selectivity of 2-phenylpyrimidine (B3000279) derivatives are significantly influenced by the nature and position of substituents on both the pyrimidine (B1678525) and phenyl rings. Research into various classes of pyrimidine analogues has demonstrated that even minor chemical modifications can lead to substantial changes in biological activity.

For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, the introduction of a chloro substituent at the C-5 position of the pyrimidine core has been found to be more favorable than a fluoro atom, which is attributed to stronger hydrophobicity in the binding site. nih.gov The presence of larger substituent groups on analogues can be more favorable for activity than smaller groups. nih.gov In a series of 2-phenyl pyrimidine derivatives designed as BTK inhibitors, compounds with larger substituents demonstrated greater inhibition of BTK activity. nih.gov Specifically, a derivative featuring a 3-methyl phenylcarbamoyl substituent at the C-4 aniline (B41778) moiety of the pyrimidine core showed potent activity against Raji cells. nih.gov

In the context of anticancer agents, the substitution on the aniline residue of aminopyrimidine derivatives plays a crucial role. For compounds with a meta-chloro substituent on the aniline portion, the biological activity was found to decrease in the order of dipropylamine (B117675) > propanediamine > methylpiperazine as the 6-amino group. mdpi.com Furthermore, for N-benzyl derivatives, an electron-withdrawing group in the meta position of the aniline residue, such as chloro or fluoro, was shown to be important for activity. mdpi.com

The following table illustrates the impact of substituent variation on the anticancer activity of selected pyrimidine derivatives.

Compound ID6-Amino Group SubstitutionAniline Residue Substitution (meta position)Relative Activity
1eDipropylamineClHigh
1aPropanediamineClMedium
1gMethylpiperazineClLow
2aPropanediamine (N-benzyl)ClHigh
2bPropanediamine (N-benzyl)FMedium
2dPropanediamine (N-benzyl)NO₂Low
2cPropanediamine (N-benzyl)OCH₃Low

Data synthesized from research on aminopyrimidine derivatives as anticancer agents. mdpi.com

Role of Pyrimidine Ring Substitution Pattern on Reactivity and Biological Activity

The substitution pattern on the pyrimidine ring is a critical determinant of the molecule's reactivity and, consequently, its biological activity. The pyrimidine scaffold allows for structural modifications at the 2, 4, 5, and 6 positions, each influencing the molecule's electronic properties and steric interactions with biological targets. mdpi.com

The introduction of a trifluoromethyl group, for example, is a strategy used to potentially enhance the bioavailability of compounds. mdpi.com In a study on thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the insertion of a chlorine atom at the 7-position of the scaffold led to an increase in anticancer activity compared to the 7-oxo derivatives. mdpi.com This highlights the positive impact a chloro substitution can have on biological potency.

In the context of dual inhibitors of plasmodial kinases, the presence of a 5-methyl or 5-chloro group on the pyrimidine nucleus was suggested to create favorable hydrophobic interactions with the gatekeeper residue Phe99 in the binding site of PfPK6. nih.gov This interaction is believed to contribute to the superior activity of these analogues. nih.gov

The table below summarizes the effect of pyrimidine ring substitutions on the growth inhibition of various cancer cell lines by thiazolo[4,5-d]pyrimidine derivatives.

Compound ClassKey Pyrimidine Ring FeatureMean Growth Percent (%)Most Sensitive Cell Lines
7-oxo derivatives7-oxo group--
7-chloro derivatives7-chloro group20-64UO-31, CAKI-1

Data based on studies of thiazolo[4,5-d]pyrimidine derivatives. mdpi.com

Elucidation of Key Structural Features for Desired Biological Outcomes

The elucidation of key structural features necessary for desired biological outcomes is a central goal of SAR studies. For 2-phenylpyrimidine and its analogues, a combination of specific substituents and their spatial arrangement dictates the interaction with biological targets, leading to a particular therapeutic effect.

For antifungal activity targeting CYP51, the addition of a pyrimidine moiety to the hydrophobic side chain of inhibitors has been shown to improve their efficacy. nih.gov Through structural optimization, a 2-phenylpyrimidine derivative, compound C6, was identified with potent antifungal activity, demonstrating that the 2-phenylpyrimidine core is a promising scaffold for novel antifungal agents. nih.gov

In the pursuit of potent anticancer agents, several key features have been identified. For a series of 2,4-diaminopyrimidine (B92962) derivatives, SAR studies based on variations of the aromatic ring and the terminal aniline on the pyrimidine core led to the identification of compounds with significant antitumor activities. rsc.org Similarly, for another class of aminopyrimidine derivatives, the presence of an N-benzyl ring on the aniline residue was found to be beneficial for activity, with compound 2a being significantly more active than its non-benzylated counterpart. mdpi.com

The introduction of methoxy (B1213986) and methyl substituents at the phenyl ring has been noted as beneficial for the antibacterial activity of certain pyranopyrimidine analogs. nih.gov This suggests that for 5-Chloro-4-methoxy-2-phenylpyrimidine, the 2-phenyl group could be a site for further modification to modulate biological activity.

Key structural features contributing to the biological activity of pyrimidine derivatives are summarized below.

Biological Target/ActivityKey Structural Feature(s)Example Compound Class
BTK Inhibition- Chloro at C-5 of pyrimidine core- Large substituent groups on aniline moiety2-phenyl pyrimidine derivatives nih.gov
Antifungal (CYP51)- 2-phenylpyrimidine core2-phenylpyrimidine derivatives nih.gov
Anticancer- Electron-withdrawing group (e.g., Cl) at meta-position of aniline- N-benzyl on aniline residue- Chloro at C-7 of thiazolo[4,5-d]pyrimidineAminopyrimidine derivatives mdpi.com, Thiazolo[4,5-d]pyrimidine derivatives mdpi.com
Antibacterial- Methoxy and methyl substituents on the phenyl ringPyranopyrimidine analogs nih.gov
Antimalarial (PfPK6)- 5-chloro group on pyrimidine nucleus for hydrophobic contact2,4,5-trisubstituted pyrimidines nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Findings on 5-Chloro-4-methoxy-2-phenylpyrimidine

Direct academic literature on this compound is sparse. However, by examining research on analogous compounds, several key characteristics can be inferred. The 2-phenylpyrimidine (B3000279) core is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. rsc.orgnih.gov The presence of a chlorine atom at the 5-position and a methoxy (B1213986) group at the 4-position of the pyrimidine (B1678525) ring is anticipated to significantly influence the compound's physicochemical properties and biological interactions.

Studies on related compounds suggest that the chloro group can enhance hydrophobic interactions within biological targets, a feature that has been exploited in the design of various inhibitors. nih.gov For instance, the introduction of a chloro substituent at the C-5 position of a pyrimidine core has been shown to be more favorable than a fluoro atom in certain Bruton's tyrosine kinase (BTK) inhibitors due to stronger hydrophobicity in the binding site. nih.gov The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic stability.

Identification of Research Gaps and Unexplored Academic Avenues

The primary research gap is the lack of direct experimental data for this compound. There is a clear need for fundamental characterization, including its synthesis, spectroscopic data, and crystal structure. Furthermore, its biological activity profile remains largely unexplored.

Future academic investigations should focus on:

Systematic Biological Screening: A broad-based screening of the compound against a panel of biological targets, such as kinases, proteases, and GPCRs, would be a crucial first step in identifying its potential therapeutic applications.

Antimicrobial and Anticancer Evaluation: Given that many pyrimidine derivatives exhibit antimicrobial and anticancer properties, evaluating this compound against various bacterial, fungal, and cancer cell lines is a logical starting point. nih.gov

Comparative Studies: A direct comparison of the biological activity of this compound with its non-chlorinated or non-methoxylated analogues would provide valuable insights into the specific contributions of these substituents.

Perspectives on Novel Synthetic Approaches and Derivatization Strategies

The synthesis of this compound can likely be achieved through established methods for creating 2,4,5-trisubstituted pyrimidines. A common strategy involves the condensation of a suitable three-carbon synthon with benzamidine (B55565).

Future synthetic efforts could explore:

Microwave-Assisted Synthesis: To potentially improve reaction times and yields.

Flow Chemistry: For a more controlled and scalable synthesis.

Combinatorial Derivatization: The 2-phenyl ring offers a prime location for further substitution to create a library of analogues. This would allow for a systematic exploration of the structure-activity relationship (SAR). For example, introducing various substituents on the phenyl ring could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity and selectivity.

Prospects for Further Mechanistic Elucidation and Target Validation

Once a significant biological activity is identified, the next critical step will be to elucidate the mechanism of action. Computational studies can play a vital role in this early phase.

Molecular Docking: Docking studies can be performed to predict the binding modes of this compound with various protein targets. For instance, based on the activity of other 2-phenylpyrimidine analogues, potential targets could include phosphodiesterase 4B (PDE4B) or cytochrome P451 (CYP51). rsc.orgnih.gov

Pharmacophore Modeling: This can help in understanding the key chemical features required for biological activity and guide the design of more potent derivatives.

Experimental Target Validation: Techniques such as thermal shift assays, surface plasmon resonance (SPR), and enzymatic assays will be essential to confirm the predicted biological targets and to quantify the binding affinity.

Potential as a Preclinical Lead Compound or Scaffold for Advanced Chemical Research

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.orgnih.gov Therefore, this compound holds potential not only as a standalone therapeutic agent but also as a starting point for the development of more complex and potent drug candidates.

Its relatively simple structure makes it an attractive scaffold for chemical elaboration. The strategic placement of the chloro and methoxy groups provides a unique electronic and steric profile that could be exploited for targeting specific biological pathways. With further research and optimization, this compound or its derivatives could emerge as a valuable preclinical lead for a variety of diseases.

Q & A

Q. What are the standard synthetic routes for 5-chloro-4-methoxy-2-phenylpyrimidine, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions using substituted hydrazides or sulfonyl precursors. For example, phosphorous oxychloride (POCl₃) at 120°C facilitates cyclization of intermediates like benzoic acid hydrazides, forming the pyrimidine core . Optimization involves adjusting solvent systems (e.g., DMSO:water mixtures) and stoichiometry to improve yield. Characterization relies on IR spectroscopy to confirm functional groups (e.g., C-Cl stretching at ~600 cm⁻¹) and NMR to verify substitution patterns .

Q. What safety protocols are critical when handling this compound in the lab?

Key safety measures include:

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Waste management: Segregate halogenated byproducts and dispose via certified hazardous waste services to avoid environmental contamination .
  • Ventilation: Use fume hoods during reactions releasing volatile intermediates (e.g., chlorinated compounds) .

Q. How is the purity of this compound validated, and what analytical methods are preferred?

Purity is assessed via HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight. Differential scanning calorimetry (DSC) determines melting points (~150–160°C), while elemental analysis validates C, H, N, and Cl content .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C-5 chloro group exhibits high electrophilicity due to electron-withdrawing effects from the pyrimidine ring, making it susceptible to substitution by amines or thiols. Transition state modeling further clarifies activation energies for SNAr mechanisms .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles for this compound?

  • Cross-validation : Replicate experiments using identical reagents (e.g., POCl₃ purity >98%) and anhydrous conditions to minimize hydrolysis .
  • In-situ monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
  • Data-driven optimization : Apply machine learning models trained on historical reaction data to predict optimal temperature and solvent combinations .

Q. How can this compound be functionalized for targeted biological activity studies?

  • Suzuki coupling : Introduce aryl/heteroaryl groups at the C-2 phenyl ring using Pd catalysts to enhance binding affinity to enzyme targets .
  • Methoxylation : Replace the C-4 methoxy group with alkoxy variants (e.g., ethoxy) to study steric effects on bioactivity .
  • Sulfonation : Add sulfonyl groups at the C-5 position to improve solubility for in vitro assays .

Q. What advanced separation techniques improve isolation of this compound from complex mixtures?

  • Prep-HPLC : Use C18 columns with acetonitrile/water gradients (5–95% ACN) to resolve closely eluting impurities .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice formation and purity >99% .

Methodological Considerations

Q. How are kinetic studies designed to probe the stability of this compound under varying pH conditions?

  • Experimental design : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm) at timed intervals.
  • Data analysis : Fit degradation profiles to first-order kinetics models to calculate half-lives and identify pH-sensitive degradation pathways .

Q. What role does the methoxy group play in modulating the compound’s electronic properties?

The C-4 methoxy group donates electron density via resonance, stabilizing the pyrimidine ring and reducing electrophilicity at adjacent positions. This effect is quantified via Hammett substituent constants (σₚ = -0.27 for -OCH₃), influencing reactivity in cross-coupling reactions .

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Feasible Synthetic Routes

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5-Chloro-4-methoxy-2-phenylpyrimidine
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5-Chloro-4-methoxy-2-phenylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.